

Spectroscopic Data Interpretation for 2-Iodopropene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Iodopropene

Cat. No.: B1618665

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for **2-iodopropene**, a valuable building block in organic synthesis. Due to the limited availability of experimentally derived public data, this guide presents a combination of available information and predicted spectroscopic values to aid in the characterization and identification of this compound. Detailed methodologies for the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—are also provided to facilitate the acquisition of high-quality data. This guide is intended to be a valuable resource for researchers utilizing **2-iodopropene** in their synthetic endeavors.

Introduction

2-Iodopropene is a versatile reagent in organic chemistry, participating in a variety of coupling reactions and serving as a precursor for the synthesis of more complex molecules. Accurate and thorough characterization of this compound is crucial for its effective use. Spectroscopic methods are the cornerstone of molecular characterization, providing detailed information about the structure, connectivity, and functional groups present in a molecule. This guide focuses on the interpretation of ^1H NMR, ^{13}C NMR, IR, and mass spectral data for **2-iodopropene**.

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for **2-iodopropene**. All predicted data are clearly identified.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of **2-iodopropene** in CDCl₃ is summarized in Table 1.

Table 1: Predicted ¹H NMR Data for **2-iodopropene**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Predicted Coupling Constants (J) in Hz
~6.3	Doublet of Quartets	1H	=CH ₂ (trans to I)	J(H-H _{gem}) ≈ 1.5, J(H-CH ₃) ≈ 1.0
~5.8	Doublet of Quartets	1H	=CH ₂ (cis to I)	J(H-H _{gem}) ≈ 1.5, J(H-CH ₃) ≈ 1.5
~2.6	Triplet	3H	-CH ₃	J(H-H _{vinyl}) ≈ 1.0, J(H-H _{vinyl}) ≈ 1.5

Note: These are predicted values and may differ from experimental results. The exact appearance of the vinyl protons may be more complex due to second-order effects.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of **2-iodopropene** in CDCl₃ is summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for **2-iodopropene**

Chemical Shift (δ) ppm	Assignment
~130	=CH ₂
~90	=C(I)-
~30	-CH ₃

Note: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-iodopropene** would be expected to show characteristic absorptions for the C=C double bond and C-H bonds. An available transmission IR spectrum for **2-iodopropene** can be found on SpectraBase[1]. The expected key vibrational frequencies are listed in Table 3.

Table 3: Key IR Absorption Frequencies for **2-iodopropene**

Wavenumber (cm ⁻¹)	Vibration
~3100-3000	=C-H stretch
~2950-2850	C-H stretch (methyl)
~1630	C=C stretch
~1440	C-H bend (methyl)
~890	=C-H bend (out of plane)
~550	C-I stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The expected fragmentation pattern for **2-iodopropene** is summarized in Table 4.

Table 4: Expected Mass Spectrometry Fragmentation for **2-iodopropene**

m/z	Fragment Ion	Comments
168	$[\text{C}_3\text{H}_5\text{I}]^+$	Molecular ion (M^+)
127	$[\text{I}]^+$	Loss of propyl radical
41	$[\text{C}_3\text{H}_5]^+$	Loss of iodine radical

Experimental Protocols

The following are general experimental protocols for acquiring spectroscopic data for a volatile liquid sample like **2-iodopropene**.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-20 mg of **2-iodopropene** in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl_3).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
- Cap the NMR tube securely.

Data Acquisition (^1H NMR):

- Spectrometer: 300 MHz or higher field strength.
- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 8-16 (adjust as needed for signal-to-noise).
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.

Data Acquisition (^{13}C NMR):

- Spectrometer: 75 MHz or higher.
- Pulse Program: Proton-decoupled experiment.
- Number of Scans: 128-1024 (or more, depending on sample concentration).
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-220 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Neat Liquid):

- Place a drop of **2-iodopropene** onto a clean, dry salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top of the first to create a thin liquid film.
- Mount the salt plates in the spectrometer's sample holder.

Data Acquisition:

- Spectrometer: FTIR spectrometer.
- Scan Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Acquire a background spectrum of the clean, empty salt plates before running the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

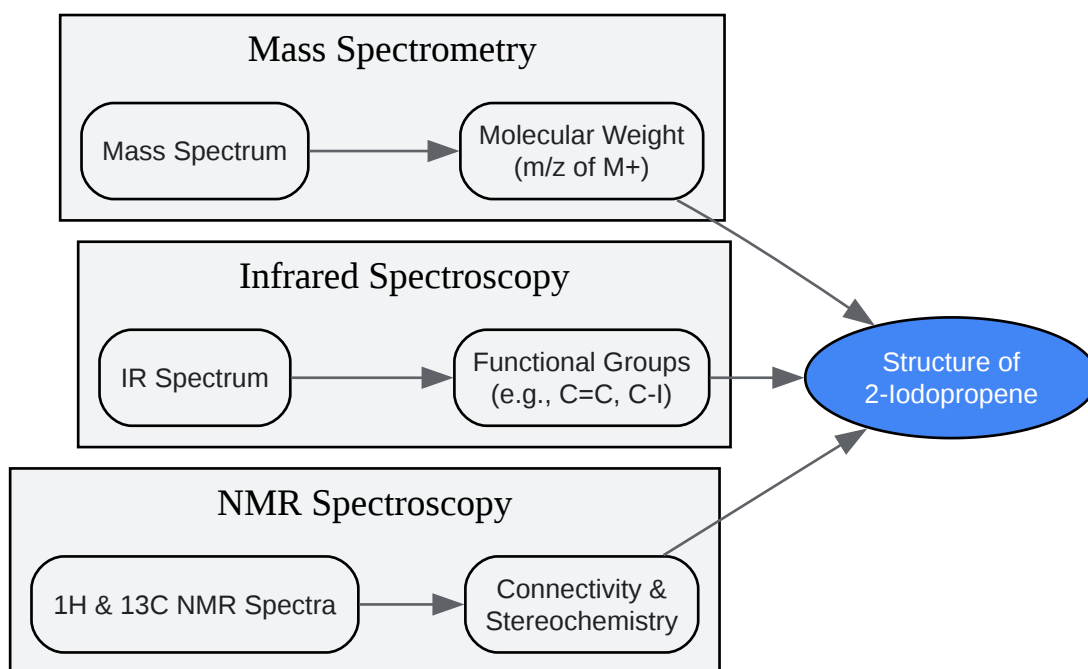
- Prepare a dilute solution of **2-iodopropene** in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 100-1000 $\mu\text{g/mL}$.

Data Acquisition:

- Gas Chromatograph:
 - Injector Temperature: 250 °C.
 - Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).
 - Oven Program: Start at 40 °C for 2 minutes, then ramp at 10 °C/min to 200 °C.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 35-300.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

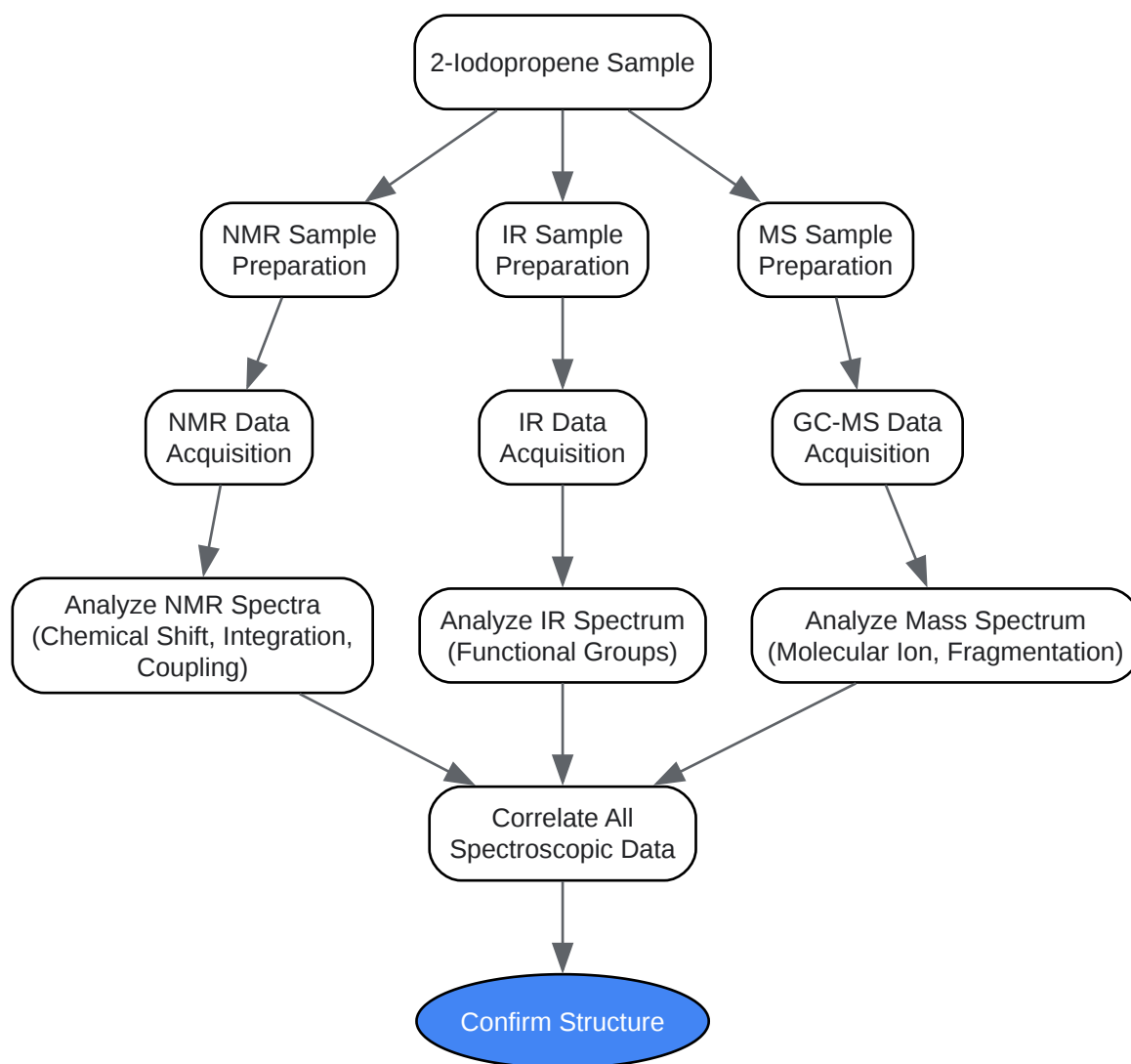
Visualization of Data Interpretation Workflow

The following diagrams illustrate the logical flow of interpreting spectroscopic data to elucidate the structure of an unknown compound, in this case, **2-iodopropene**.



[Click to download full resolution via product page](#)

Caption: Logical workflow for structure elucidation using spectroscopic data.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for spectroscopic analysis.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of **2-iodopropene**. While experimental data is limited in the public domain, the combination of predicted values and established interpretation principles offers a robust framework for the identification and characterization of this important synthetic intermediate. The detailed experimental protocols provided herein should enable researchers to acquire high-quality spectroscopic data, contributing to the broader knowledge base for this compound. It is

recommended that researchers acquiring experimental data for **2-iodopropene** publish their findings to enhance the collective understanding of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Data Interpretation for 2-Iodopropene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1618665#spectroscopic-data-interpretation-for-2-iodopropene\]](https://www.benchchem.com/product/b1618665#spectroscopic-data-interpretation-for-2-iodopropene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

